4-tert-Butylbiphenyl

Descripción

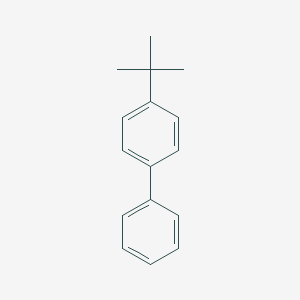

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-tert-butyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOYZTOFTGTGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167381 | |

| Record name | 4-tert-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1625-92-9 | |

| Record name | 4-tert-Butylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Tert Butylbiphenyl Derivatives

Established Synthetic Pathways for Substituted Biphenyls

Substituted biphenyls, including 4-tert-Butylbiphenyl, are commonly synthesized via electrophilic aromatic substitution or transition metal-catalyzed coupling reactions.

Friedel-Crafts Alkylation of Biphenyl (B1667301) Derivatives

Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction that facilitates the formation of carbon-carbon bonds. This method can be applied to biphenyl for the introduction of alkyl groups, such as the tert-butyl group. The reaction typically involves the reaction of biphenyl with a tert-butyl halide (e.g., tert-butyl chloride) in the presence of a Lewis acid catalyst. rsc.orggmu.edu Common Lewis acid catalysts include aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.org

While Friedel-Crafts alkylation is a viable route, it's important to note that biphenyl can undergo polysubstitution due to the activating effect of the introduced alkyl group. rsc.org Achieving mono-alkylation, such as the synthesis of this compound, can sometimes be challenging and may require careful control of reaction conditions, including the use of excess biphenyl or specific catalyst systems. rsc.org For instance, the synthesis of 4,4'-di-tert-butylbiphenyl (B167987) from biphenyl and tert-butyl chloride has been reported using anhydrous ferric chloride as the catalyst in dichloromethane (B109758) solvent, yielding the product in approximately 70% yield. acs.org This reaction introduces tert-butyl groups at the para positions, exhibiting regioselectivity influenced by the bulky tert-butyl groups. rsc.org

Transition Metal-Catalyzed Coupling Reactions for this compound Scaffolds

Transition metal-catalyzed coupling reactions offer powerful and versatile routes for constructing biphenyl systems with defined substitution patterns. These methods typically involve the coupling of aryl halides or pseudohalides with organometallic reagents or boronic acids.

Grignard reagents can participate in transition metal-catalyzed coupling reactions to form biaryls. While Grignard reagents are known for their reactivity with carbonyl compounds, they can also be employed in coupling reactions with aryl halides in the presence of suitable catalysts, often based on nickel or palladium. nih.govaroonchande.com

Furthermore, 4,4'-di-tert-butylbiphenyl has been shown to act as an electron carrier in the in situ generation of iron(0) or copper(0) nanoparticles from their respective salts (FeCl₂ or CuCl₂) and lithium powder. conicet.gov.arrsc.org These nanoparticles can then catalyze the homocoupling of various Grignard reagents, including aryl Grignard reagents, to form biaryls. conicet.gov.ar This highlights a role for 4,4'-di-tert-butylbiphenyl not as a reactant to form the biphenyl core itself, but as a catalyst component in the formation of other biaryls via Grignard chemistry.

The Suzuki-Miyaura cross-coupling reaction is a widely used and highly versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. gre.ac.ukrsc.org This reaction involves the coupling of an aryl or vinyl boronic acid or ester with an aryl or vinyl halide or pseudohalide in the presence of a palladium catalyst and a base. gre.ac.uk

The Suzuki-Miyaura coupling is a key strategy for synthesizing substituted biphenyls, including those with tert-butyl groups. For example, the synthesis of this compound can be achieved by coupling a tert-butyl-substituted phenylboronic acid or ester with a phenyl halide, or by coupling phenylboronic acid with a tert-butyl-substituted aryl halide. google.comgoogle.com The reaction conditions typically involve a palladium catalyst (e.g., palladium acetate (B1210297) or Pd(PPh₃)₄), a ligand (such as phosphines or N-heterocyclic carbenes), and a base (like potassium carbonate or cesium fluoride) in a suitable solvent system, often involving water or an alcohol co-solvent. google.comgoogle.comnih.gov The versatility of the Suzuki-Miyaura coupling allows for the synthesis of this compound and its derivatives with specific substitution patterns by appropriate selection of the boronic acid/ester and halide coupling partners. gre.ac.ukrsc.org

Derivatization and Functionalization Strategies Employing this compound Moieties

The this compound structure can serve as a valuable building block or moiety in the synthesis of more complex organic molecules and materials. Its incorporation can impart specific physical and chemical properties to the final compounds.

Synthesis of Advanced Organic Intermediates and Building Blocks

This compound and its derivatives are utilized in the synthesis of various advanced organic intermediates and building blocks. The biphenyl core provides a rigid, conjugated system, while the tert-butyl group can influence solubility and steric properties.

One notable application is the use of 4,4'-di-tert-butylbiphenyl in the preparation of lithium di-tert-butylbiphenylide (LiDBB). sigmaaldrich.comscbt.com LiDBB is a potent soluble reducing agent that is superior to other reagents like sodium or lithium naphthalenides for certain metalation reactions and reductive transformations. sigmaaldrich.comfishersci.ca It can accept electrons from lithium metal to form a radical anion effective in converting alkyl halides to alkyllithiums. fishersci.cachemicalbook.com LiDBB has been employed in reactions such as the generation of 1,2-di(lithiomethyl)benzene and the production of homoallylic amine derivatives. sigmaaldrich.comfishersci.ca It also catalyzes reactions like the reaction of chloromethyl ethyl ether with carbonyl compounds and the reductive opening of N-phenylazetidine. fishersci.cachemicalbook.com

Furthermore, substituted this compound structures can be incorporated into ligands for transition metal catalysts, influencing their activity and selectivity in various organic transformations, including cross-coupling reactions. google.comnih.gov The this compound moiety can also be part of advanced materials, such as those used in optoelectronics or as components in the synthesis of small molecule semiconductors. chemscene.com Derivatives like 4-(4-tert-butylphenyl)benzonitrile, a biphenyl derivative with a tert-butyl and a nitrile group, have been used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications, including as precursors for biphenyl-based ligands for transition metal catalysts. ontosight.ai

The incorporation of the this compound moiety allows for the creation of molecules with tailored properties for specific applications in organic synthesis and materials science.

Generation and Reactivity of Alkali Metal Biphenylide Radical Anions (e.g., Lithium 4,4'-Di-tert-butylbiphenylide)

Radical anions are chemical species possessing both a negative charge and an unpaired electron. utexas.edu In organic chemistry, they can be generated by the addition of a single electron to a neutral molecule, often achieved by treatment with an alkali metal. utexas.edu The electron typically enters the lowest energy antibonding molecular orbital (LUMO) of the neutral molecule, which then becomes the singly occupied molecular orbital (SOMO) in the resulting radical anion. utexas.edu

Alkali metal biphenylide radical anions are formed by the one-electron reduction of biphenyl or its derivatives by alkali metals. wikipedia.org This electron transfer is generally favored in aprotic solvents that effectively solvate the alkali metal cation, with solvent effectiveness increasing in the order diethyl ether < THF < 1,2-dimethoxyethane (B42094) < HMPA. wikipedia.org While in principle any unsaturated molecule can form a radical anion, the antibonding orbitals are more energetically accessible in conjugated systems. wikipedia.org

Lithium 4,4'-di-tert-butylbiphenylide (LiDBB), also known as Freeman's reagent, is a notable example of an alkali metal biphenylide radical anion derived from 4,4'-di-tert-butylbiphenyl (DBB). lookchem.comlookchem.com LiDBB is generated by the reaction of DBB with lithium metal in tetrahydrofuran (B95107) (THF). lookchem.com Studies have evaluated procedures for preparing LiDBB solutions, with nominal concentrations of 0.4 M and 1.0 M being successfully formed. lookchem.com The stability of these solutions is influenced by temperature; at 0 °C, LiDBB solutions in THF remained stable for over a week, while at 20 °C, decomposition pathways were observed, leading to further lithium metal uptake and the accumulation of side products. lookchem.com Ethene has been identified as playing a role in the decomposition of THF by LiDBB at 20 °C. lookchem.com Storage under argon at -25 °C can extend the stability of LiDBB solutions for over 37 weeks. lookchem.com

LiDBB is a powerful reducing agent and is considered superior to sodium or lithium naphthalenides for certain metalation reactions, exhibiting fewer side reactions and having a higher reduction potential. lookchem.comlookchem.comfishersci.ca It is particularly effective in the conversion of alkyl halides to alkyllithium reagents. lookchem.comfishersci.ca Stoichiometric LiDBB is the preferred reagent for the reductive generation of sensitive alkyllithium reagents from alkyl chlorides and alkyl phenyl sulfides. lookchem.com It is also utilized in various other single-electron reduction processes. lookchem.com

The reactivity of alkali metal biphenylide radical anions, including LiDBB, often involves electron transfer processes. wikipedia.orgresearchgate.net They can act as reducing agents in specialized syntheses, offering faster reaction rates compared to using alkali metals directly due to their solubility. wikipedia.org Protonation of a radical anion by a proton source can lead to hydrogenation. wikipedia.org Biphenyl dianions, which can be obtained by the double reduction of biphenyl with certain alkali metals, are also highly reactive species that primarily behave as strong electron transfer reagents. researchgate.net However, in alkylation reactions with alkyl fluorides, kinetic evidence suggests a competing SN2 concerted mechanism in addition to electron transfer. researchgate.net

LiDBB has been used in reactions with phosphine-monoiodoboranes, leading to the generation of chemical species that react with electrophiles to yield phosphine-boranes substituted at the boron atom. acs.org These transformations are believed to involve tricoordinate boron anions as reactive intermediates. acs.org

Electrochemical Oxidation and Product Formation (e.g., Peroxide Dimerization, Oligomerization)

Electrochemical oxidation involves the removal of electrons from a molecule at an anode. In the context of biphenyl derivatives, this process can lead to various products, including dimers and oligomers.

The electrochemical oxidation of p-tert-butylphenol, a related compound to this compound, has been studied. Anodic oxidation of p-tert-butylphenol on a platinum electrode in alkaline acetonitrile (B52724) solution has been shown to produce 4,4′-di-tert-butylbiphenyl peroxide as an electrodeposit, alongside soluble oligomers. researchgate.netua.es Electrochemical and theoretical studies suggest that the favored coupling reaction in this process is the formation of an O–O bond, resulting in the peroxide dimer. researchgate.netua.es In the absence of a strong base, the electrochemical oxidation of p-tert-butylphenol resulted in the deposition of a mixture of trimer, tetramer, and pentamer. ua.es The peroxide product exhibits different electroactivity compared to the phenolic compound, displaying a redox process with symmetrical cathodic and anodic peaks. researchgate.netua.es This indicates the adherence of the polymer onto the electrode surface. researchgate.net

Electrochemical polymerization of phenolic compounds, in general, is a widely studied area. mdpi.com During the anodic oxidation of monohydroxy phenols, the unoccupied para position is often the most favored site for monomer coupling. mdpi.com The electrochemical oxidation of p-tert-butylphenol in acetonitrile showed that the formed polymer adhered more strongly to the electrode surface compared to the polymer formed from phenol (B47542) itself. bme.hu The nature of the substituent, switching potential, and oxidation potentials of the phenols influence the prevention of electrode fouling during electrooxidation. bme.hu

While direct electrochemical oxidation of this compound specifically for dimerization or oligomerization is not extensively detailed in the provided search results, studies on related biphenyl derivatives and phenols offer insights into potential reaction pathways. For instance, the electrochemical oxidation of p-tert-butyl anisole (B1667542) in acetonitrile has been shown to lead to oligomerization and electrodeposition on a platinum anode. researchgate.netresearchgate.net The symmetrical dimer formed in this case, 2,2′-dimethoxy-5,5′-di-tert-butylbiphenyl, resulted from coupling at the ortho position to the methoxy (B1213986) group. researchgate.net

Electrochemical oxidation mechanisms can involve multistep electron transfer followed by chemical reactions. researchgate.net The formation of radical cations is often an initial step in the electrochemical oxidation of aromatic compounds. These radical cations can then undergo coupling reactions or further oxidation.

The electrochemical oxidation of tert-butyl-substituted aromatic nitroxides has also been investigated, showing that the redox potentials are significantly influenced by electron-donating and withdrawing substituents. rsc.org

Electrochemical methods can be used for benzylic oxidation of C-H bonds, utilizing a radical source generated electrochemically, such as the tert-butyl peroxyl radical from tert-butyl hydroperoxide. rsc.org This suggests that electrochemical processes can initiate radical-mediated transformations of alkylaromatic compounds.

The electrochemical behavior of compounds can be studied using techniques like cyclic voltammetry, which can reveal information about electron transfer processes and the formation of electroactive products or films on the electrode surface. researchgate.netua.esbme.huresearchgate.netacs.org

Based on the studies of related compounds, the electrochemical oxidation of this compound could potentially involve initial electron transfer from the biphenyl core, leading to a radical cation. This radical cation could then undergo coupling reactions, potentially at the positions ortho or para to the tert-butyl group or the biphenyl linkage, leading to dimeric or oligomeric products. The specific products formed would likely depend on the electrochemical conditions, solvent, supporting electrolyte, and electrode material.

While specific quantitative data on the yields of peroxide dimerization or oligomerization products directly from this compound via electrochemical oxidation is not available in the provided snippets, the research on related tert-butylphenols and tert-butylanisoles demonstrates the feasibility of such transformations and provides insights into the potential mechanisms and products.

Advanced Spectroscopic and Analytical Characterization of 4 Tert Butylbiphenyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the molecular structure of organic compounds like 4-tert-Butylbiphenyl. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the arrangement of atoms and the connectivity within the molecule can be elucidated.

Studies on related tert-butyl substituted biphenyls, such as 4,4'-di-tert-butylbiphenyl (B167987), demonstrate the application of NMR for structural confirmation. The ¹H NMR spectrum of 4,4'-di-tert-butylbiphenyl shows characteristic signals for the tert-butyl protons as a singlet and distinct multiplets for the aromatic protons. chegg.com Similarly, the ¹³C NMR spectrum reveals signals corresponding to the different carbon environments, including the methyl carbons, the quaternary carbon of the tert-butyl group, and the aromatic carbons. chegg.comrsc.org These spectroscopic signatures are crucial for confirming the successful synthesis and structural integrity of this compound and its derivatives.

Data from NMR analysis of 4,4'-Di-tert-butylbiphenyl (a related compound) provides examples of the type of data obtained:

| NMR Type | Frequency (MHz) | Solvent | Temperature (°C) | Observed Shifts (δ, ppm) |

|---|---|---|---|---|

| ¹H NMR rsc.org | 600 | CDCl₃ | 27 | 1.3594-1.3628 (d, 18H), 7.4440-7.4611 (m, 4H), 7.5196-7.5367 (m, 4H) |

| ¹³C NMR rsc.org | 150 | CDCl₃ | 27 | 31.5021, 34.6139, 76.9152, 77.1259, 77.3365, 125.7466, 126.7710, 138.3086, 150.0090 |

Dynamic ¹H NMR studies have been used to estimate rotational barriers in substituted biphenyls, providing insights into their conformational dynamics. researchgate.net

Mass Spectrometry (MALDI-TOF, HRMS, GC-MS, LC-MS) for Compound Identification and Metabolite Profiling

Mass spectrometry (MS) techniques are essential for determining the molecular weight of this compound and its related compounds, confirming their identity, and analyzing fragmentation patterns that provide structural information. Various MS methods are employed depending on the nature of the sample and the required information. biocompare.com

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) is a soft ionization technique often used for larger molecules, including peptides, proteins, and polymers, but can also be applied to other organic molecules. biocompare.comcreative-proteomics.com HRMS (High-Resolution Mass Spectrometry) provides accurate mass measurements, allowing for the determination of elemental composition. GC-MS (Gas Chromatography - Mass Spectrometry) is suitable for volatile and thermally stable compounds, separating them chromatographically before detection by MS. shimadzu.com LC-MS (Liquid Chromatography - Mass Spectrometry) is used for less volatile or thermally labile compounds, coupling liquid chromatography separation with MS detection. shimadzu.com

Studies involving derivatives of this compound, such as bis(4'-tert-butylbiphenyl-4-yl)aniline substituted porphyrins, have utilized MALDI-TOF and HRMS (ESI+) for characterization and confirmation of synthesized products. researchgate.netias.ac.in GC-MS and LC-MS are commonly used in analytical workflows for identifying and quantifying compounds in complex mixtures, including the analysis of extractables and leachables from materials where biphenyl (B1667301) derivatives might be present. lcms.cz LC-MS/MS has also been applied in the analysis of metabolites of related compounds, such as 2-(4-tert-butylbenzyl)propionaldehyde, to identify biomarkers of exposure. nih.gov

Mass spectral data for 4,4'-Di-tert-butylbiphenyl has been reported, showing characteristic m/z values corresponding to the molecular ion and fragment ions. rsc.org

| MS Technique | Compound | Observed m/z | Notes |

|---|---|---|---|

| MS rsc.org | 4,4'-Di-tert-butylbiphenyl | 267, 266, 251, 221, 165, 118, 90, 57 | |

| HRMS (ESI+) researchgate.netias.ac.in | Bis(4'-tert-butylbiphenyl-4-yl)aniline substituted porphyrins | Used for characterization and confirmation | |

| GC-MS lcms.cz | Suitable for volatile/thermally stable compounds, used in complex mixture analysis | ||

| LC-MS lcms.cz | Suitable for less volatile/thermally labile compounds, used in complex mixture analysis | ||

| LC-MS/MS nih.gov | Metabolites of 2-(4-tert-butylbenzyl)propionaldehyde | Used for identification and quantification of biomarkers |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Analysis

Electronic absorption and fluorescence spectroscopy are valuable tools for investigating the photophysical properties of this compound and its derivatives, providing information about their electronic transitions, energy levels, and luminescence behavior. researchgate.netias.ac.inworldscientific.comrsc.org

Fluorescence spectroscopy probes the emission of light from a molecule after excitation. Studies on substituted biphenyls and related compounds, such as bis(4'-tert-butylbiphenyl-4-yl)aniline derivatives, have utilized fluorescence spectroscopy to investigate energy transfer processes and excited-state dynamics. researchgate.netias.ac.in For instance, selective excitation of certain moieties within a larger molecular system containing the bis(4'-tert-butylbiphenyl-4-yl)aniline unit resulted in quenched emission from that moiety and the appearance of emission from another part of the molecule, indicating photo-induced energy transfer. researchgate.netias.ac.in

Transient absorption spectroscopy can provide further details on the excited-state dynamics and relaxation pathways of these compounds. aip.org The photophysical properties are crucial for understanding the potential applications of this compound derivatives in areas such as organic electronics, sensors, and photocatalysis. researchgate.netrsc.org

Photophysical data for related gold(III) compounds containing a dicarbanionic chelating 4,4'-di-tert-butylbiphenyl ligand shows absorption features in the UV region and luminescence upon irradiation. rsc.org

| Spectroscopic Technique | Compound Type | Observations | Notes |

|---|---|---|---|

| Electronic Absorption Spectroscopy rsc.org | Gold(III) compound with 4,4'-di-tert-butylbiphenyl ligand | Absorption features at ~250 nm and band around 300 nm | |

| Fluorescence Spectroscopy researchgate.netias.ac.in | Bis(4'-tert-butylbiphenyl-4-yl)aniline derivatives | Quenched emission from one moiety, appearance of emission from another | Indicates photo-induced energy transfer |

| Transient Absorption Spectroscopy aip.org | Push-pull nitroazobenzene with bis(4'-tert-butylbiphenyl-4-yl)aminophenyl group | Study of ultrafast excited-state dynamics and relaxation pathways |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical characterization techniques, particularly cyclic voltammetry (CV), are employed to study the redox behavior of this compound and its derivatives. These techniques provide information about the oxidation and reduction potentials of the compounds, which are related to their ability to gain or lose electrons. frontiersin.orgrsc.orgresearchgate.netabechem.com

Cyclic voltammetry involves applying a varying potential to an electrode in an electrochemical cell containing the analyte and measuring the resulting current. The resulting voltammogram shows peaks corresponding to oxidation and reduction processes. The positions of these peaks (peak potentials) are characteristic of the redox species, and the peak currents are related to the concentration and the kinetics of the electron transfer. rsc.orgresearchgate.netabechem.com

While direct electrochemical studies focusing solely on this compound are not extensively detailed in the provided results, research on related biphenyl systems and compounds containing tert-butylbiphenyl moieties highlights the relevance of CV. Studies on bipyridinium salts based on 4,4'-bipyridine (B149096) have used cyclic voltammetry to investigate their redox properties for applications in redox flow batteries. frontiersin.org Additionally, electrochemical characterization, including cyclic voltammetry, has been performed on porphyrin derivatives substituted with bis(4'-tert-butylbiphenyl-4-yl)aniline units to determine their HOMO and LUMO energy levels, which are important for their use as hole transport materials in solar cells. researchgate.netresearchgate.net

The tert-butyl group can influence the electronic properties of the biphenyl system, potentially affecting its oxidation and reduction potentials. CV provides a valuable method for probing these effects and understanding the electrochemical window of the compound.

| Electrochemical Technique | Compound Type | Information Gained | Relevance |

|---|---|---|---|

| Cyclic Voltammetry (CV) frontiersin.orgrsc.orgresearchgate.netabechem.com | Bipyridinium salts based on 4,4'-bipyridine | Oxidation and reduction potentials, redox behavior | Applications in redox flow batteries |

| Cyclic Voltammetry (CV) researchgate.netresearchgate.net | Porphyrin derivatives with bis(4'-tert-butylbiphenyl-4-yl)aniline units | HOMO and LUMO energy levels | Use as hole transport materials in solar cells |

Thermal Analysis and Thermochemical Investigations of Substituted Biphenyls

Thermal analysis techniques, such as differential scanning calorimetry (DSC), and thermochemical investigations are used to study the thermal stability, phase transitions (melting, crystallization, sublimation, vaporization), and thermodynamic properties of this compound and other substituted biphenyls. researchgate.netresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua

DSC measures the heat flow to or from a sample as a function of temperature, allowing for the determination of melting points, crystallization temperatures, and enthalpies of phase transitions. researchgate.netresearchgate.net Thermochemical studies, including combustion calorimetry and vapor pressure measurements, provide data on enthalpies of formation, vaporization, and sublimation. chemeo.comresearchgate.netdntb.gov.ua

Studies have investigated the thermal stability of this compound in the range of 703–763 K, revealing cracking and isomerization reactions of the alkyl substituents. researchgate.net Thermochemical studies on this compound and 4,4'-di-tert-butylbiphenyl have involved measuring standard massic energies by static-bomb combustion calorimetry and enthalpies of vaporization, fusion, and sublimation using Calvet microcalorimetry or DSC. researchgate.net These studies provide important thermodynamic data, such as standard molar enthalpies of formation in condensed and gaseous states. researchgate.net

The presence of the tert-butyl group influences the thermal behavior and phase stability of biphenyl derivatives. benchchem.comresearchgate.net Understanding the thermochemical properties is important for applications involving elevated temperatures or phase changes.

Data from thermochemical studies on this compound and 4,4'-di-tert-butylbiphenyl includes measurements of enthalpies of phase transitions. researchgate.net

| Technique | Compound | Property Studied | Findings |

|---|---|---|---|

| Static-bomb combustion calorimetry researchgate.net | This compound, 4,4'-di-tert-butylbiphenyl | Standard massic energies, standard molar enthalpies of formation | Provided thermodynamic data |

| Calvet microcalorimetry or DSC researchgate.net | This compound, 4,4'-di-tert-butylbiphenyl | Enthalpies of vaporization, fusion, and sublimation | Provided thermodynamic data |

| Thermal stability studies researchgate.net | This compound | Behavior at high temperatures (703–763 K) | Revealed cracking and isomerization reactions |

| DSC researchgate.net | 4,4′-Di(tert.-butyl)-biphenyl | Melting temperatures, enthalpies, entropies of melting, purity | Characterized solid-phase transitions |

Computational Chemistry and Theoretical Studies of 4 Tert Butylbiphenyl Systems

Density Functional Theory (DFT) Applications for Electronic Structure, Energy Levels, and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. For systems involving 4-tert-Butylbiphenyl, DFT calculations have been applied to understand various aspects, including electronic charge distribution and reactive sites. wu.ac.th For instance, studies on related tert-butyl-substituted phenolic compounds have utilized DFT with methods like B3LYP and basis sets such as 6-31++G(d,p) to accurately reproduce structural parameters and analyze vibrational frequencies. wu.ac.th

DFT calculations can also provide insights into chemical selectivity and reactivity by analyzing Fukui functions, which help identify sites susceptible to nucleophilic, electrophilic, and radical attack. wu.ac.th Mulliken atomic charges calculated via DFT can further illuminate the electronic charge distribution within the molecule, indicating potential reactive centers. wu.ac.th

In the context of chromophores containing bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA), a moiety structurally related to this compound, DFT studies have been employed to investigate electronic structure and properties. ias.ac.in These studies can reveal the localization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding electronic transitions and charge transfer processes. ias.ac.inresearchgate.net For example, DFT studies on certain tetrads incorporating BBA have shown that the HOMO is primarily located on the BBA moieties, while the LUMO is concentrated on other parts of the system, like a porphyrin macrocycle and a carboxylic acid group. ias.ac.inresearchgate.net This spatial separation of HOMO and LUMO is indicative of potential charge transfer pathways. ias.ac.in

DFT computations have also been used in conjunction with experimental techniques to understand the electronic transitions in more complex systems containing the bis(4'-tert-butylbiphenyl-4-yl)aminophenyl structure. aip.org These studies have helped assign the character of electronic transitions, such as π–π* charge transfer, based on calculated energy levels and oscillator strengths. aip.org

Quantum-Chemical Calculations for Reaction Pathway Elucidation and Mechanistic Insights

Quantum-chemical calculations, including but not limited to DFT, are invaluable tools for mapping reaction pathways and gaining mechanistic insights into chemical transformations involving this compound or related structures. These calculations can analyze transition states and potential energy barriers, providing a detailed understanding of how reactions proceed. benchchem.comacs.org

While direct studies focusing solely on the reaction pathways of this compound itself using quantum chemistry were not extensively detailed in the search results, related work on similar biphenyl (B1667301) derivatives and compounds incorporating tert-butyl groups demonstrates the applicability of these methods. For instance, quantum chemical studies have been used to understand reaction mechanisms in various organic transformations, including those involving aromatic systems and substituents like tert-butyl groups. acs.orgacs.org

The elucidation of reaction pathways often involves calculating the energies of reactants, products, intermediates, and transition states. By identifying transition states, quantum chemical calculations can determine activation energies, which are crucial for predicting reaction rates and understanding selectivity. benchchem.comacs.org

Modeling of Charge Transfer and Excitonic Processes in this compound-Containing Chromophores

The incorporation of this compound or related moieties like bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA) into chromophores is a common strategy to influence their electronic and photophysical properties, particularly concerning charge transfer (CT) and excitonic processes. Computational modeling, often using DFT and other quantum-chemical methods, is essential for understanding these phenomena. aip.orgcenmed.comnih.gov

Studies on chromophores containing the BBA group have extensively utilized computational methods to investigate light-mediated charge transfer. nih.govresearchgate.net These studies often involve calculating the electronic structure and energy levels of the ground and excited states to understand the driving forces behind charge separation and recombination. nih.govresearchgate.net For example, cyclic voltammetry combined with computational studies has shown that the BBA moiety can act as an electron donor in donor-acceptor systems. nih.govresearchgate.net

Modeling of charge transfer processes can involve analyzing the spatial distribution of molecular orbitals in different electronic states. ias.ac.inresearchgate.net The degree of overlap between donor and acceptor orbitals in the excited state is a key factor influencing the efficiency of charge transfer. nih.gov Computational studies can also help to understand phenomena like twisted intramolecular charge transfer (TICT), where rotation around a bond facilitates charge separation in polar environments. nih.govresearchgate.net

Furthermore, computational modeling can be used to study excitonic processes, which involve the migration of excitation energy within a chromophore or between different units of a multi-chromophoric system. researchgate.net By calculating the energy levels of different excited states and the electronic coupling between them, computational methods can predict the pathways and efficiency of energy transfer. researchgate.net

Studies on dyads and tetrads incorporating BBA and other functional units like fullerenes or porphyrins have demonstrated the power of computational modeling in understanding complex photoinduced processes, including sequential energy and electron transfer events. researchgate.netresearchgate.net These models help to rationalize experimental observations from spectroscopic techniques and provide a molecular-level understanding of how structural modifications influence the photophysical properties related to charge and energy transfer. researchgate.netresearchgate.net

Applications of 4 Tert Butylbiphenyl in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

In the field of OLEDs, derivatives of 4-tert-butylbiphenyl are utilized primarily as host materials within the emissive layer, where they play a critical role in device efficiency and stability.

Host materials are fundamental to the operation of modern OLEDs, as they form a matrix for the light-emitting dopant molecules. These hosts must facilitate the efficient transport of both electrons and holes. ossila.com A key function of the host is to receive charge carriers from the adjacent transport layers and transfer the resulting excitation energy to the emitter molecules. ossila.com

A notable example of a material incorporating the this compound structure is 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ). ossila.com This compound functions as a host material, where the biphenyl (B1667301) and tert-butylphenyl groups contribute to its charge transport capabilities and thermal stability. ossila.com The development of such bipolar host materials, which can transport both types of charge carriers effectively, is crucial for creating balanced charge recombination within the emissive layer, a prerequisite for high-efficiency devices. osti.gov The strategic inclusion of the this compound unit helps to achieve the necessary electronic properties and morphological stability for these charge-transporting host functions. ossila.comosti.gov

A major challenge in OLEDs is concentration quenching, or aggregation-caused self-quenching, where emitter molecules packed too closely together form non-emissive aggregates. This leads to a significant drop in efficiency, particularly in devices with a high concentration of the emitter. The introduction of bulky groups like tert-butyl is a key strategy to overcome this issue.

The sterically demanding tert-butyl group, when attached to the biphenyl core, acts as a spatial barrier. rsc.org This steric hindrance effectively inhibits intermolecular π–π stacking and intramolecular vibrational relaxation, which are primary causes of aggregation-caused quenching. rsc.org By preventing the chromophores from getting too close, the this compound moiety ensures that the excited-state energy is released as light rather than being lost to non-radiative decay pathways. This molecular design leads to a significant enhancement in the photoluminescent quantum yield and allows for the fabrication of highly efficient non-doped OLEDs, with research showing that tert-butyl substituted emitters can achieve external quantum efficiencies (EQEs) as high as 25.8%. rsc.org

The creation of high-efficiency white OLEDs (WOLEDs) is critical for solid-state lighting and full-color displays. A common and effective architecture involves using a blue-emitting material as a host for a dopant that emits a complementary color, such as yellow or orange-red. The combination of the two colors produces white light.

Derivatives featuring tert-butyl substitutions are instrumental in this approach. Research has demonstrated the fabrication of an all-TADF (Thermally Activated Delayed Fluorescence) white OLED by using a blue TADF emitter that incorporates tert-butyl groups as the host for an orange-red TADF dopant. rsc.org This device, which relies on a single emitting layer, achieved a remarkable external quantum efficiency of 27.3%. rsc.org In this design, the tert-butyl substituted blue host provides the high-energy emission and the stable, efficient matrix required for the guest emitter to function optimally. This illustrates how the foundational properties of molecules containing the tert-butylphenyl structure can be leveraged to build complex and highly efficient WOLED devices.

Liquid Crystal Technologies and Mesophase Development

The rigid, elongated structure of the biphenyl unit makes it a cornerstone in the synthesis of liquid crystal (LC) molecules. The addition of a 4-tert-butyl group modifies the intermolecular interactions, influencing the material's phase behavior and alignment properties.

The biphenyl core is a common mesogenic (liquid crystal-forming) unit integrated into larger molecular architectures to induce LC phases. aps.orgresearchgate.net For instance, liquid crystal dimers like 1′′,7′′-bis(4-cyanobiphenyl-4′-yl)heptane (CB7CB) consist of two cyanobiphenyl mesogens linked by a flexible alkyl chain. aps.org The this compound unit can be used in a similar fashion, where its inclusion provides steric bulk that influences the packing of the molecules.

Beyond the LC molecules themselves, moieties containing tert-butylphenyl groups are used to create polymer alignment layers. In one study, sustainable alignment layers were developed from polystyrene modified with 2,4-di-tert-butylphenoxymethyl side groups. mdpi.com These bulky, nonpolar groups on the polymer surface induce a vertical alignment of the liquid crystal molecules through steric repulsion. mdpi.com This alignment was found to be stable at temperatures up to 200°C, demonstrating a practical application of the tert-butylphenyl group in controlling the macroscopic properties of liquid crystal devices. mdpi.com

Materials incorporating the biphenyl moiety exhibit rich and complex phase behavior, forming various liquid crystalline mesophases as a function of temperature. rsc.orgicm.edu.pl These phases are characterized by degrees of orientational and positional order. For example, upon cooling from the isotropic liquid state, many biphenyl-based materials first enter a nematic (N) phase, which has long-range orientational order but no positional order. aps.org

The specific molecular structure heavily influences the types of phases and the transition temperatures. In the case of the liquid crystal dimer 1′′,7′′-bis(4-cyanobiphenyl-4′-yl)heptane (CB7CB), two distinct liquid crystal phases are observed on cooling. aps.org It first transitions from an isotropic liquid to a conventional nematic phase and then, upon further cooling, enters a second, lower-temperature nematic phase known as the twist-bend nematic (N_TB) phase. aps.org Other, more complex series based on the cyanobiphenyl unit show an even richer polymorphism, including twist-bend nematic and various smectic phases (e.g., Smectic C_A), where the molecules are organized into layers. rsc.org The specific phase behavior is highly sensitive to the length of terminal alkyl chains and the nature of the linking groups attached to the biphenyl core. rsc.org

Table of Phase Transitions for CB7CB

This interactive table provides the phase transition temperatures for the liquid crystal dimer 1′′,7′′-bis(4-cyanobiphenyl-4′-yl)heptane (CB7CB) as observed upon cooling.

| Transition | Temperature (°C) |

| Isotropic to Nematic (T_NI) | 116 ± 1 |

| Nematic to Twist-Bend Nematic (T_XN) | 103 ± 1 |

| Data sourced from reference aps.org |

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

The strategic incorporation of the this compound moiety into organic dyes is a key design principle for enhancing the efficiency of Dye-Sensitized Solar Cells (DSSCs). This component often serves as a bulky electron-donating group, which plays a crucial role in the dye's performance.

The modification of sensitizer (B1316253) architecture with 4-tert-butylphenyl groups is a proven strategy for optimizing the power conversion efficiency (PCE) of DSSCs. By tuning the molecular structure, researchers can improve key photovoltaic parameters.

The detailed photovoltaic parameters for the high-performing CB-PSP dye are provided below. nih.gov

| Parameter | Value |

| Short-Circuit Photocurrent Density (Jsc) | 14.63 mA cm⁻² |

| Open-Circuit Photovoltage (Voc) | 0.685 V |

| Fill Factor (FF) | 0.67 |

| Overall Power Conversion Efficiency (PCE) | 6.70% |

| Data for the CB-PSP dye-based device, which incorporates a 4-tert-butylphenylamine donor group. nih.gov |

Polymer Synthesis and Specialty Material Development

The this compound structural unit is a valuable building block in the synthesis of both critical chemical reagents and advanced specialty polymers.

Its derivative, 4,4'-di-tert-butylbiphenyl (B167987) (DBB), is the precursor for preparing lithium 4,4'-di-tert-butylbiphenylide (LiDBB). researchgate.netnih.govlookchem.com LiDBB is a powerful radical anion that functions as a highly effective reducing agent in organic synthesis. lookchem.comchemicalbook.com It is considered superior to reagents like lithium naphthalide for generating sensitive alkyllithium reagents from alkyl chlorides and for other metalation reactions. lookchem.comsigmaaldrich.com The stability of LiDBB solutions has been studied, showing they are stable for over a week at 0 °C and for more than 37 weeks when stored at -25 °C, extending its utility as a practical reagent in complex syntheses, such as the creation of homoallylic amine derivatives and spirocycles. nih.govsigmaaldrich.comescholarship.org

In direct polymer applications, derivatives like 4-tert-butylstyrene (B155148) are used to create materials with specialized properties. One such material is a high oil-absorptive network polymer, 4-tert-butylstyrene–SBR–divinylbenzene (PBSD), which is synthesized through graft crosslinking polymerization. researchgate.net This polymer exhibits a three-dimensional network structure with low crosslinking, making it highly effective for applications like oily wastewater treatment. researchgate.net Research into this polymer system has examined the effects of synthesis conditions on its properties, achieving a maximum oil absorbency of 57.76 g/g. researchgate.net

| Polymer System | Maximum Oil Absorbency (g/g) | Swelling Kinetic Constant (x 10⁻² h⁻¹) |

| PBSD (4-tert-butylstyrene-SBR-divinylbenzene) | 57.76 | 102.09 |

| Performance metrics for the PBSD specialty polymer. researchgate.net |

Photophysical and Photochemical Processes of 4 Tert Butylbiphenyl Derivatives

Photoinduced Energy Transfer (PEnT) Mechanisms in Conjugated Systems

Research on dyads composed of N,N-bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA) as the donor and a fullerene (C60) acceptor has provided significant insights into PEnT mechanisms. nih.gov In these systems, the BBA moiety is covalently linked to the C60 through π-conjugated bridges of varying lengths. Upon selective excitation of the BBA donor, a highly efficient and ultrafast PEnT to the C60 acceptor is observed. This energy transfer is characterized by quenching of the BBA fluorescence and occurs on a picosecond timescale. nih.gov The efficiency of this process is so high that it is often a precursor to subsequent photoinduced electron transfer.

Similarly, in dyads where BBA is functionalized with a borondipyrromethene (BODIPY) moiety, PEnT is also a key process. acs.org When the BBA portion of the dyad is photoexcited, a decrease in its fluorescence intensity is observed, indicating an efficient energy transfer to the BODIPY acceptor. This process competes with and often precedes photoinduced electron transfer, depending on the solvent environment and the nature of the linker between the donor and acceptor. acs.org The interplay between PEnT and other photochemical pathways is a critical factor in designing molecules with specific light-harvesting or emitting properties.

Photoinduced Electron Transfer (PET) and Charge Separation Dynamics

Following photoexcitation, photoinduced electron transfer (PET) can occur, leading to the formation of a charge-separated state. rsc.org This process is fundamental to applications such as solar energy conversion and the development of fluorescent sensors. rsc.orgyoutube.com In derivatives of 4-tert-butylbiphenyl, the dynamics of PET and subsequent charge separation are intricately linked to the molecular structure and the surrounding environment.

In the previously mentioned BBA-C60 dyads, after the initial PEnT, an electron is transferred from the BBA donor to the excited C60 acceptor, forming a BBA•+-C60•- charge-separated state. nih.gov The rate of this charge separation is remarkably fast, with quantum efficiencies approaching unity. The subsequent charge recombination process, where the separated charges recombine to return to the ground state, is significantly slower and dependent on the distance between the donor and acceptor. nih.gov

The table below summarizes the key kinetic parameters for the photoinduced electron transfer processes in BBA-C60 dyads with varying bridge lengths upon excitation of the C60 moiety.

| Dyad | Bridge Length (Å) | Charge Separation Rate Constant (kCS) (s⁻¹) | Charge Recombination Rate Constant (kCR) (s⁻¹) | Charge Separation Quantum Efficiency (ΦCS) |

| Dyad-1 | 7.1 | 1.78 x 10¹¹ | 10¹⁰ - 10⁸ | 99.6% |

| Dyad-2 | 9.5 | Not specified | 10¹⁰ - 10⁸ | Not specified |

| Dyad-3 | 11.2 | 0.59 x 10¹¹ | 10¹⁰ - 10⁸ | 98.86% |

This table presents data on the charge separation and recombination dynamics in BBA-C60 dyads, highlighting the influence of the bridge length on the process. Data sourced from Gangada et al. (2018). nih.gov

In BBA-BODIPY dyads, PET from the BBA donor to the BODIPY acceptor is also a prominent de-excitation pathway. acs.org The driving force for this charge separation is exothermic in various solvents, indicating its thermodynamic favorability. The formation of the charge-separated state (BBA+•–BODIPY–•) is confirmed through time-resolved fluorescence experiments. acs.org

Twisted Intramolecular Charge Transfer (TICT) Phenomena in this compound Chromophores

The Twisted Intramolecular Charge Transfer (TICT) state is a specific type of charge-separated state that forms in molecules containing donor and acceptor groups linked by a single bond that can undergo torsional motion in the excited state. nih.govnih.gov This phenomenon is characterized by a significant red-shift in the emission spectrum in polar solvents. rsc.org

In certain this compound derivatives, such as the BBA-BODIPY dyads, TICT states play a crucial role in the photophysics. acs.org When the BODIPY moiety of these dyads is excited in polar solvents, a red-shifted emission with reduced intensity is observed. This is attributed to the formation of a locally excited (LE) state, which then undergoes a rotation around the donor-acceptor bond to form a lower-energy TICT state. acs.org This process leads to the formation of the BBA+•–BODIPY–• charge-separated state. In nonpolar solvents, emission occurs primarily from the LE state without the formation of the TICT state. acs.org

The formation of TICT states is a key mechanism for the development of fluorescent probes and sensors, as the emission properties are highly sensitive to the local environment, such as solvent polarity and viscosity. nih.govrsc.org The structural dynamics leading to TICT states in chromophores like 4-dimethylamino-4′-nitrobiphenyl, a related biphenyl (B1667301) system, have been shown to occur on an ultrafast timescale of 220–480 femtoseconds. doaj.orgresearchgate.net

Photodegradation Pathways and Mechanisms of 4-tert-Butylphenol (B1678320) Derivatives in Aqueous Environments

While the previous sections focused on the photophysics of this compound, the photodegradation of the related compound, 4-tert-butylphenol (4-t-BP), in aqueous environments is an important area of study due to its presence as an endocrine-disrupting chemical in water bodies. acs.org

The direct photolysis of 4-t-BP in water leads to the formation of specific by-products. acs.orgdoaj.org Advanced oxidation processes (AOPs), which involve the generation of highly reactive hydroxyl radicals (HO•), can significantly enhance the degradation of 4-t-BP. acs.orgdoaj.org

Studies have shown that the degradation rate of 4-t-BP is significantly influenced by the type of photodegradation system used. The degradation efficiency follows the order: UV/S₂O₈²⁻ > UV/H₂O₂ > UV-C. doaj.org The presence of oxidizing agents like persulfate (S₂O₈²⁻) or hydrogen peroxide (H₂O₂) in combination with UV irradiation leads to the formation of sulfate (B86663) (SO₄•⁻) or hydroxyl (HO•) radicals, respectively, which are powerful oxidants that accelerate the degradation of 4-t-BP. doaj.org

The primary by-products identified during the photodegradation of 4-t-BP under different conditions are listed in the table below.

| Photodegradation Process | Identified By-products | Reference |

| Direct Photolysis (UV-C) | 4-tert-butylcatechol (B165716), 4-tert-butylphenol dimer | acs.orgdoaj.org |

| UV/H₂O₂ (HO• oxidation) | 4-tert-butylcatechol, hydroquinone (B1673460) | acs.orgdoaj.org |

This table outlines the main by-products formed during the direct photolysis and hydroxyl radical-mediated oxidation of 4-tert-butylphenol in aqueous solutions. Data sourced from Dong et al. (2016). acs.orgdoaj.org

The degradation mechanism involves the attack of these radicals on the aromatic ring of 4-t-BP, leading to hydroxylation and subsequent ring cleavage. acs.orgdoaj.org For instance, in the UV/S₂O₈²⁻ system, the bond scission of the 4-t-BP molecule occurs through oxidation by SO₄•⁻ radicals, leading to dimerization and the formation of primary products. doaj.org Ultimately, these processes can lead to the mineralization of the organic pollutant, converting it into carbon dioxide and water.

Environmental Fate and Remediation of 4 Tert Butylphenol Derivatives

Environmental Occurrence and Distribution in Aquatic and Sedimentary Systems

While specific monitoring data for 4-tert-butylbiphenyl in the environment is not widely available in the reviewed literature, the occurrence of structurally similar compounds, such as other alkylphenols and liquid crystal monomers (LCMs), suggests potential pathways for its entry and distribution in aquatic and sedimentary systems.

For instance, 4-tert-butylphenol (B1678320) (4-t-BP), a related compound, is recognized as a significant aquatic pollutant. It has been detected in various water bodies, sediments, and even landfill leachate. researchgate.net Its presence in the environment is often linked to its use in the production of phenolic and polycarbonate resins. nih.gov Another related compound, 4-tert-octylphenol, has been found in sediments and water downstream of wastewater treatment plants (WWTPs), with the highest concentrations detected in the direct discharges of these plants. osti.gov

The environmental presence of LCMs, a class of compounds to which this compound belongs, is an emerging concern. These compounds are used extensively in liquid crystal displays (LCDs). The dismantling of electronic waste (e-waste) has been identified as a significant source of LCM emissions into the environment. nih.gov Studies have detected a range of fluorinated biphenyls and other biphenyl (B1667301) analogues in dust from e-waste dismantling facilities at concentrations significantly higher than in other environments. nih.gov Given that biphenyl structures are central to many LCMs, it is plausible that this compound could be found in similar environmental compartments impacted by e-waste. semanticscholar.org

The physical-chemical properties of these compounds influence their distribution. For example, the calculated soil adsorption coefficient for 4-tert-butylphenol suggests it has low mobility in soil, indicating a tendency to remain in the soil and sediment compartments upon release. industrialchemicals.gov.au Similarly, the properties of other alkylphenols like 4-tert-pentylphenol suggest they will primarily partition to soil and sediment. service.gov.uk

Table 1: Environmental Occurrence of Related Alkylphenols

| Compound | Environmental Matrix | Noted Sources |

| 4-tert-Butylphenol (4-t-BP) | Seas, rivers, sediments, landfill leachate | Industrial production of resins researchgate.netnih.gov |

| 4-tert-Octylphenol | Water, sediments | Wastewater treatment plant discharges osti.gov |

| Fluorinated Biphenyls | E-waste dust | E-waste dismantling facilities nih.gov |

This table summarizes the occurrence of compounds structurally related to this compound.

Biodegradation Studies and Identification of Degrading Microbial Strains (e.g., Sphingobium fuliginis)

The biodegradation of this compound itself is not well-documented in the available scientific literature. However, extensive research on the biodegradation of the closely related compound 4-tert-butylphenol provides significant insights into potential microbial degradation pathways.

Several bacterial strains capable of degrading alkylphenols have been isolated and studied. Notably, strains of Sphingobium fuliginis have been identified as effective degraders of 4-tert-butylphenol. nih.gov For example, three strains of Sphingobium fuliginis (TIK-1, TIK-2, and TIK-3) isolated from the rhizosphere sediment of the reed Phragmites australis were shown to utilize 4-tert-butylphenol as their sole source of carbon and energy. nih.gov The strain TIK-1 was able to completely degrade 1.0 mM of 4-tert-butylphenol within 12 hours. nih.gov

The degradation pathway of 4-tert-butylphenol by Sphingobium fuliginis TIK-1 has been proposed to occur via a meta-cleavage pathway. nih.gov This process is initiated by the hydroxylation of 4-tert-butylphenol to form 4-tert-butylcatechol (B165716). nih.gov This intermediate is then further metabolized. nih.gov Another strain, Sphingobium fuliginis OMI, isolated from the rhizosphere of the giant duckweed Spirodela polyrrhiza, also degrades 4-tert-butylphenol through a similar meta-cleavage pathway. nih.gov This strain has demonstrated the ability to degrade a wide range of other alkylphenols and bisphenols. nih.gov

The presence of certain plants may stimulate the biodegradation of these compounds. For example, the presence of Spirodela polyrrhiza was observed to promote the removal of 4-tert-butylphenol from water, which was attributed to the stimulation of degrading bacteria by the plant's root exudates. nih.gov

While these studies focus on 4-tert-butylphenol, the structural similarity suggests that microbial strains capable of degrading it, such as Sphingobium fuliginis, could potentially degrade this compound, although specific studies are needed to confirm this. The stability of the biphenyl structure, however, may present a greater challenge for microbial degradation compared to the single phenolic ring of 4-tert-butylphenol. mdpi.com

Table 2: Microbial Degradation of 4-tert-Butylphenol

| Microbial Strain | Source of Isolation | Key Findings |

| Sphingobium fuliginis TIK-1, TIK-2, TIK-3 | Rhizosphere sediment of Phragmites australis | Utilizes 4-tert-butylphenol as sole carbon and energy source; degradation via a meta-cleavage pathway. nih.gov |

| Sphingobium fuliginis OMI | Rhizosphere of Spirodela polyrrhiza | Degrades 4-tert-butylphenol and a broad range of other alkylphenols and bisphenols. nih.gov |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater through oxidation, primarily involving highly reactive hydroxyl radicals (•OH). nist.govnih.gov These processes are considered effective for the degradation of persistent organic pollutants. While specific studies on the application of AOPs to this compound are limited, research on related compounds demonstrates the potential of these technologies.

The photocatalytic degradation of 4-tert-butylphenol has been investigated using various catalysts. For example, complete degradation of 5 ppm of 4-tert-butylphenol was achieved in 60 minutes using silver carbonate (Ag2CO3) as a photocatalyst under simulated solar light. mdpi.com Similarly, titanium dioxide (TiO2) based catalysts, both mono-doped and co-doped with transition metals, have shown effectiveness in the photocatalytic degradation of 4-tert-butylphenol under UV and solar light irradiation. semanticscholar.orgnih.gov For instance, a copper-molybdenum co-doped TiO2 catalyst achieved complete degradation of 4-tert-butylphenol under UV light within 60 minutes. semanticscholar.org

Ozonation is another AOP that has been successfully applied to related compounds. The ozonation of 2,4-di-tert-butylphenol (B135424), a micropollutant found in bamboo pulp and papermaking wastewater, was shown to be rapid and effective, with 100% removal at a sufficient ozone dosage. nih.gov Catalytic ozonation, for example using nano-Fe3O4 composites, has also been shown to enhance the degradation of complex phenolic compounds. nih.gov

Other AOPs include the use of UV light in combination with hydrogen peroxide (H2O2). This process was found to be effective in degrading 4-tert-butylphenol, with the combination enhancing pollutant removal significantly compared to UV light alone. researchgate.net The direct electrochemical oxidation of 4-tert-butyltoluene (B18130) to produce 4-tert-butyl benzaldehyde (B42025) dimethyl acetal (B89532) has also been demonstrated, showcasing another potential AOP-based approach for related structures. vapourtec.com

Table 3: AOPs for the Degradation of Related Compounds

| AOP Method | Target Compound | Key Findings |

| Photocatalysis (Ag2CO3/Solar Light) | 4-tert-Butylphenol | Complete degradation of 5 ppm in 60 minutes. mdpi.com |

| Photocatalysis (Cu-Mo-TiO2/UV Light) | 4-tert-Butylphenol | Complete degradation in 60 minutes. semanticscholar.org |

| Ozonation | 2,4-di-tert-butylphenol | Rapid and complete degradation with sufficient ozone dosage. nih.gov |

| UV/H2O2 | 4-tert-Butylphenol | Enhanced removal compared to UV alone. researchgate.net |

Characterization of Transformation Products and Metabolites in Environmental Systems

A study on the thermal transformations of this compound in the temperature range of 703–763 K revealed a competition between cracking and isomerization reactions of the alkyl substituents on the aromatic ring. researchgate.net

In the context of biodegradation, the metabolism of 4-tert-butylphenol by Sphingobium fuliginis TIK-1 was found to produce 4-tert-butylcatechol as a primary metabolite, which is then further degraded. nih.gov The degradation of 4-tert-butylcatechol by this strain was observed to form 3,3-dimethyl-2-butanone. nih.gov

Photodegradation studies of 4-tert-butylphenol have identified several transformation products. Direct photolysis can produce 4-tert-butylcatechol and a 4-tert-butylphenol dimer. nih.gov When the degradation is driven by hydroxyl radicals, the products include 4-tert-butylcatechol and hydroquinone (B1673460). nih.gov

The ozonation of 2,4-di-tert-butylphenol resulted in the identification of twenty-seven different intermediate products, indicating complex degradation pathways. nih.gov Similarly, the photolytic transformation of bis-(4-tert-butyl phenyl)-iodonium, a more complex salt containing the 4-tert-butylphenyl group, was found to produce photoproducts such as tert-butyl benzene (B151609) and tert-butyl iodobenzene (B50100). nih.gov These studies highlight that transformation products can sometimes be more toxic than the original compound. nih.gov

Table 4: Transformation Products of Related Compounds

| Parent Compound | Transformation Process | Identified Products |

| This compound | Thermal Transformation | Isomerization and cracking products researchgate.net |

| 4-tert-Butylphenol | Biodegradation (S. fuliginis) | 4-tert-Butylcatechol, 3,3-dimethyl-2-butanone nih.govnih.gov |

| 4-tert-Butylphenol | Photodegradation | 4-tert-Butylcatechol, 4-tert-butylphenol dimer, hydroquinone nih.gov |

| 2,4-di-tert-butylphenol | Ozonation | 27 intermediate products identified nih.gov |

| bis-(4-tert-butyl phenyl)-iodonium | Photolysis | tert-Butyl benzene, tert-butyl iodobenzene nih.gov |

Assessment of Persistent, Bioaccumulative, and Toxic (PBT) Characteristics of Related Liquid Crystal Monomers

Persistent, Bioaccumulative, and Toxic (PBT) substances are chemicals that are resistant to degradation, can accumulate in living organisms, and are toxic. Due to these properties, they pose a long-term risk to the environment and human health. Liquid crystal monomers (LCMs), which include biphenyl structures like this compound, have been assessed for their PBT characteristics.

Many LCMs are predicted to be persistent and bioaccumulative. mdpi.com A study of 362 LCMs identified 87 as potentially persistent and bioaccumulative based on computational models. mdpi.com Biphenyl and triphenyl-based LCMs are noted to be more stable and less susceptible to microbial degradation, which contributes to their persistence. mdpi.com

The bioaccumulation potential is often estimated using the octanol-water partition coefficient (log Kow). A high log Kow value suggests a tendency for the chemical to accumulate in fatty tissues of organisms. For example, the predicted log Kow for 4-n-pentyl-4′-cyanobiphenyl is approximately 5.8, indicating a high potential for bioaccumulation. mdpi.com

The toxicity of LCMs is also a concern. In vitro screening has shown that some LCMs can cause adverse effects similar to those of other persistent organic pollutants. semanticscholar.orgmdpi.com Fluorinated LCMs, particularly fluorobiphenyls, have been highlighted as posing a significant comprehensive risk and are prone to accumulate in atmospheric dust. nih.gov Monomers containing cyano groups have been associated with greater direct toxicity. nih.gov The degradation and metabolism of LCMs can sometimes lead to products with heightened toxicity. nih.gov

While a specific PBT assessment for this compound was not found in the reviewed literature, the general characteristics of the biphenyl class of LCMs suggest that it may have properties that warrant further investigation for persistence and bioaccumulation. It is important to note that not all alkylphenols are classified as PBT. For instance, 4-tert-pentylphenol is not considered a PBT chemical because it does not meet the criteria for persistence or bioaccumulation. service.gov.uk

Based on a comprehensive review of scientific literature, there appears to be a significant discrepancy between the specified chemical compound, This compound , and the detailed toxicological mechanisms provided in the outline. The specific pathways, including endocrine disruption via the miRNA-363/CACNA1D axis, and developmental toxicity in zebrafish via the p53-bcl-2/bax-caspase3 pathway, are extensively documented for the compound 4-tert-butylphenol (4-t-BP) , not this compound.

Current research available through public databases does not support the existence of these specific biological interactions and toxicological mechanisms for this compound. For instance, studies detailing perturbations in calcium homeostasis and autophagy impairment via the miRNA-363/CACNA1D axis explicitly identify 4-tert-butylphenol as the causative agent nih.gov. Similarly, research on developmental toxicity in zebrafish, which describes the induction of oxidative stress and apoptosis through the p53-bcl-2/bax-caspase3 pathway, has been conducted on 4-tert-butylphenol exlibrisgroup.comnih.govbohrium.com.

Furthermore, data from the U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program suggests a lack of significant estrogen receptor bioactivity for 4,4'-Di-tert-butylbiphenyl (B167987), which contrasts with the premise of the requested section on Endocrine Disrupting Chemical (EDC) activity epa.gov.

Given the instruction to generate "thorough, informative, and scientifically accurate content," it is not possible to create an article on This compound that strictly adheres to the provided outline, as the scientific basis for these specific points is associated with a different compound.

To proceed, please clarify which of the following options you would prefer:

Generate an article on 4-tert-butylphenol , which would align accurately with the detailed biological and toxicological mechanisms specified in your outline.

Generate an article on the known toxicological profile of this compound , based on the available scientific literature. Please note this would not follow the provided outline, as the specific mechanisms listed are not documented for this compound.

Biological Interactions and Toxicological Mechanisms of 4 Tert Butylphenol Derivatives

Developmental Toxicity in Aquatic Organism Models (e.g., Zebrafish Embryos)

Morphological Abnormalities and Teratogenic Effects

Currently, there is no available scientific literature that specifically investigates the induction of morphological abnormalities or teratogenic effects following exposure to 4-tert-butylbiphenyl.

Cardiotoxicity and Cardiac Development Gene Modulation

There is no available research data on the specific cardiotoxic effects or the modulation of cardiac development genes resulting from exposure to this compound.

Hypopigmentation and Disruption of Melanin (B1238610) Synthesis

Scientific studies detailing the effects of this compound on pigmentation and the melanin synthesis pathway are not available in the current body of literature.

Molecular-Level Biological Interactions and Pathways

Detailed studies on the molecular-level interactions and specific biological pathways affected by this compound are not sufficiently documented in available scientific research.

Toxicological Characterization in Accidental Exposure Scenarios (e.g., Substituted Butylbiphenyl Diols)

While data on this compound is scarce, toxicological information is available for related compounds, such as substituted butylbiphenyl diols. One such compound, 4,4',6,6'-Tetra-tert-butyl-2,2'-biphenyldiol, has been identified as a potential endocrine-disrupting compound. nih.gov

This compound is classified with a GHS hazard statement indicating it may cause long-lasting harmful effects to aquatic life. nih.gov Its inclusion in lists of potential endocrine-disrupting chemicals suggests a mechanism of concern that warrants further investigation, particularly in scenarios of environmental exposure. nih.gov

Table 1: Toxicological Profile of a Substituted Butylbiphenyl Diol

| Compound Name | CAS Number | Toxicological Concern | GHS Hazard Statement |

|---|

Compound List

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 4,4',6,6'-Tetra-tert-butyl-2,2'-biphenyldiol |

Supramolecular Chemistry and Self Assembly Involving 4 Tert Butylbiphenyl Moieties

Design and Synthesis of Multi-Component Supramolecular Conjugates (e.g., Porphyrin-Fullerene-BODIPY Systems)

The construction of multi-component supramolecular systems that mimic natural photosynthetic processes is a significant goal in artificial photosynthesis. These systems often comprise an antenna component that absorbs light, a reaction center that undergoes charge separation, and electron acceptors and donors. The 4-tert-butylbiphenyl moiety has been strategically incorporated into such systems to facilitate their synthesis and enhance their function.

A notable example is the synthesis of photosynthetic antenna-reaction center models based on zinc porphyrins appended with multiple bis(4'-tert-butylbiphenyl-4-yl)aniline) (BBA) units. researchgate.net These BBA-functionalized zinc porphyrins, such as (BBA)₄-ZnP, (BBA-Ph)₄-ZnP, and (BBA-OEtOPh)₄-ZnP, are designed with varying spacer distances between the BBA antenna and the porphyrin core. The synthesis involves the covalent attachment of the BBA moieties to the porphyrin scaffold. These constructs can then form supramolecular triads by axial coordination of imidazole-appended fullerenes (C₆₀Im or C₇₀Im) to the central zinc atom of the porphyrin. researchgate.net The bulky this compound groups on the BBA units serve to prevent unwanted aggregation and help to create a defined architecture for efficient energy and electron transfer.

While direct examples of porphyrin-fullerene-BODIPY systems explicitly containing this compound are not prevalent in the reviewed literature, the design principles are well-established. Porphyrin-BODIPY conjugates are known to exhibit efficient intramolecular energy transfer. researchgate.net The combination of a porphyrin, a fullerene, and a BODIPY dye within a single supramolecular assembly allows for broad absorption of the solar spectrum. The general synthetic strategy involves the covalent or non-covalent linking of these three components. For instance, a BODIPY unit can be covalently attached to a porphyrin, which then self-assembles with a fullerene derivative through coordination chemistry. americanelements.com The inclusion of this compound groups on the periphery of such a system would be anticipated to enhance solubility and control the spatial arrangement of the chromophores, crucial for optimizing light-harvesting and charge separation efficiencies.

The synthesis of these complex structures often relies on modular approaches, where the individual components (porphyrin, fullerene, BODIPY, and the this compound-containing units) are synthesized separately and then linked together in the final steps. electrochem.orgrsc.orgnih.gov For instance, a pyridinofullerene ligand can be synthesized and then coordinated to a zinc-tetraphenylporphyrin (ZnTPP) to form a dyad. rsc.org The introduction of this compound groups onto the porphyrin or other components would follow established synthetic protocols for functionalizing aromatic rings.

In a related context, the compound trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), which contains a 4-tert-butylphenyl group, has been used as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry analysis of porphyrin-fullerene complexes. nih.govacs.org This highlights the compatibility of the 4-tert-butylphenyl moiety with these types of supramolecular systems.

Table 1: Examples of Multi-Component Supramolecular Systems and Design Principles

| System Description | Role of this compound Moiety (or related bulky group) | Key Interactions | Reference(s) |

| (BBA)₄-ZnP:Fullerene Triads | Prevention of aggregation, architectural control | Coordination, Energy Transfer, Electron Transfer | researchgate.net |

| Porphyrin-Fullerene Dyads | Not explicitly present, but bulky groups are used for stability and solubility | Covalent or Non-covalent Linkages, Electron Transfer | electrochem.orgrsc.orgnih.gov |

| Porphyrin-BODIPY Conjugates | Not explicitly present, but bulky groups can enhance photophysical properties | Covalent Linkage, Energy Transfer | researchgate.net |

| Porphyrin-Fullerene Complexes (in MALDI-TOF MS) | Present in the DCTB matrix, facilitating analysis | Non-covalent interactions | nih.govacs.org |

Light-Driven Charge Separation in Supramolecular Architectures

A key function of the aforementioned multi-component supramolecular systems is their ability to undergo photoinduced charge separation, a process central to converting light energy into chemical energy. The strategic placement of electron donors and acceptors within a well-defined architecture is crucial for achieving efficient and long-lived charge-separated states.

The general principles of photoinduced electron transfer in porphyrin-fullerene dyads are well-documented. electrochem.orgnih.gov Upon photoexcitation of the porphyrin, an electron is promoted to an excited singlet state. From this state, the electron can be transferred to the fullerene moiety, which is a good electron acceptor. This process creates a charge-separated state, Porphyrin•⁺-Fullerene•⁻. The efficiency and lifetime of this state are highly dependent on the nature of the linker connecting the two moieties and the surrounding environment. The introduction of bulky groups like this compound can influence the electronic coupling between the donor and acceptor and the energetics of the charge recombination process.

Table 2: Photophysical Data for Light-Driven Processes in Supramolecular Systems

| Supramolecular System | Excitation Wavelength (nm) | Observed Process | Key Finding | Reference |

| (BBA)₄-ZnP | 355 | Photoinduced Energy Transfer | Energy transfer from ¹BBA* to ZnP | researchgate.net |

| (BBA)₄-ZnP:Fullerene | 550 | Photoinduced Electron Transfer | Electron transfer from ¹ZnP* to fullerene | researchgate.net |

| Porphyrin-Fullerene Dyad | Visible Light | Photoinduced Electron Transfer | Formation of a long-lived charge-separated state | nih.gov |

Intermolecular Interactions and Self-Assembly Principles (e.g., C-H···π Interactions)

The self-assembly of molecules into ordered supramolecular structures is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. For molecules containing alkyl-substituted aromatic rings, such as this compound, C-H···π interactions play a significant role in determining the packing in the solid state and the structure of aggregates in solution. rsc.orgrsc.orgresearchgate.net

The C-H···π interaction is a type of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. rsc.org The tert-butyl group in this compound provides multiple C-H bonds that can engage in such interactions with the phenyl rings of neighboring molecules. These interactions, although individually weak, can collectively contribute significantly to the stability of the resulting supramolecular architecture. Analysis of crystal structures in the Cambridge Structural Database has shown that a large percentage of organic crystals exhibit C-H···π interatomic distances shorter than 3.05 Å, indicating the prevalence and importance of this interaction. rsc.orgresearchgate.net

In the context of the multi-component systems discussed above, C-H···π interactions involving the this compound moieties can influence the relative orientation of the different functional units. This control over the molecular arrangement is critical for efficient energy and electron transfer, as these processes are highly sensitive to distance and orientation. By directing the self-assembly process, the bulky and interactive this compound groups contribute to the formation of well-defined and functional supramolecular architectures. The hydrophobic nature of the tert-butyl group also drives self-assembly in aqueous environments.